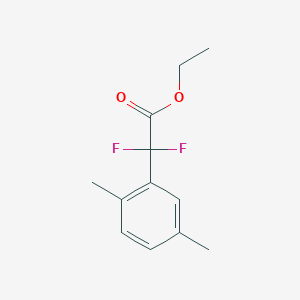![molecular formula C20H21N3O4S2 B2364007 (2-(乙硫基)-1H-苯并[d]咪唑-1-基)(4-(吗啉磺酰基)苯基)甲酮 CAS No. 496777-80-1](/img/structure/B2364007.png)
(2-(乙硫基)-1H-苯并[d]咪唑-1-基)(4-(吗啉磺酰基)苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2-(ethylthio)-1H-benzo[d]imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a complex organic molecule featuring a benzimidazole core substituted with an ethylthio group and a morpholinosulfonyl phenyl moiety
科学研究应用
(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone: has several applications in scientific research:
Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent due to its unique structural features.
Material Science: Utilized in the development of organic semiconductors or as a building block for complex molecular architectures.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(ethylthio)-1H-benzo[d]imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carbon disulfide, followed by cyclization.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via nucleophilic substitution using ethylthiol in the presence of a base.
Attachment of the Morpholinosulfonyl Phenyl Moiety: This step involves the reaction of the benzimidazole derivative with 4-(morpholinosulfonyl)benzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted benzimidazole derivatives.
作用机制
The mechanism by which (2-(ethylthio)-1H-benzo[d]imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone exerts its effects involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA or proteins, potentially inhibiting their function. The morpholinosulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
相似化合物的比较
Similar Compounds
- (2-(methylthio)-1H-benzo[d]imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
- (2-(ethylthio)-1H-benzo[d]imidazol-1-yl)(4-(piperidinosulfonyl)phenyl)methanone
Uniqueness
(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone: is unique due to the specific combination of the ethylthio and morpholinosulfonyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
属性
IUPAC Name |
(2-ethylsulfanylbenzimidazol-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-2-28-20-21-17-5-3-4-6-18(17)23(20)19(24)15-7-9-16(10-8-15)29(25,26)22-11-13-27-14-12-22/h3-10H,2,11-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQELSEBFDCUFQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
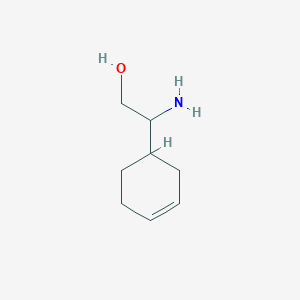
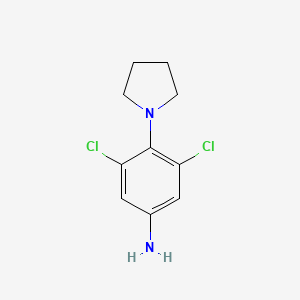
![1-(4-bromobenzenesulfonyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2363931.png)
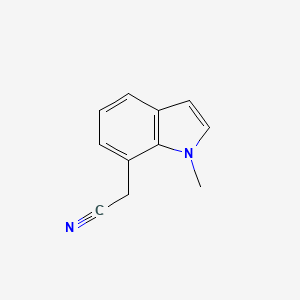
![Methyl 2-(4-{1-[(1-cyanocyclohexyl)(methyl)carbamoyl]ethoxy}phenyl)acetate](/img/structure/B2363934.png)
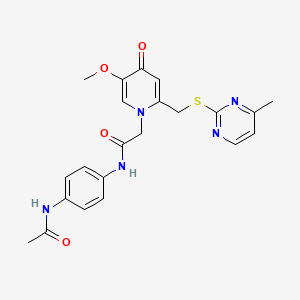
![7-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B2363936.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide](/img/structure/B2363937.png)
![1-(3,4-Dimethoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B2363939.png)
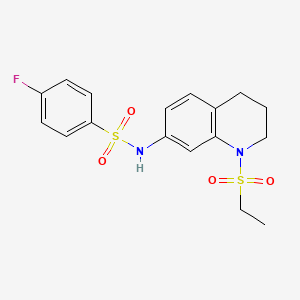
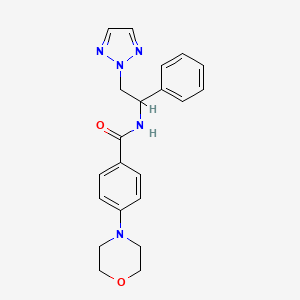
![Methyl 2-{2-[2-(4-chloro-3-methylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2363945.png)
